2-Hydroxypropane-1-sulfonamide

Description

BenchChem offers high-quality 2-Hydroxypropane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxypropane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

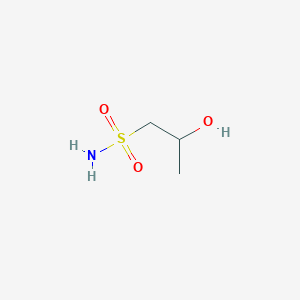

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-3(5)2-8(4,6)7/h3,5H,2H2,1H3,(H2,4,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXNQHAHVGBVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Situating 2-Hydroxypropane-1-sulfonamide in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxypropane-1-sulfonamide

2-Hydroxypropane-1-sulfonamide (CAS No. 84760-09-8) is an aliphatic sulfonamide, a class of organic compounds distinguished by a sulfonamide functional group (-S(=O)₂-N<) not directly attached to an aromatic ring. Unlike their well-studied aromatic counterparts, which form the basis of sulfa drugs, aliphatic sulfonamides represent a nuanced area of chemical research.[1] The presence of a hydroxyl group (-OH) and a primary sulfonamide moiety imparts a distinct hydrophilic character, suggesting potential applications as a chemical intermediate, a modifying agent in polymer chemistry, or as a structural motif in the design of novel bioactive molecules.

This guide provides a comprehensive analysis of the core physicochemical properties of 2-Hydroxypropane-1-sulfonamide. We will move beyond simple data reporting to explore the causality behind these properties, detail the experimental methodologies required for their validation, and provide a framework for its analytical characterization. This document is intended for researchers and drug development professionals who require a deep, actionable understanding of this compound.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity and structure. 2-Hydroxypropane-1-sulfonamide is a simple, chiral molecule featuring a three-carbon chain with a hydroxyl group at the second position and a sulfonamide group at the first.

Sources

Navigating the Energetic Landscape: A Technical Guide to the Thermodynamic Stability of Hydroxy-Substituted Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the thermodynamic stability of a molecule is a cornerstone of its viability. For the promising class of hydroxy-substituted sulfonamides, understanding their energetic properties is not merely an academic exercise but a critical determinant of their journey from laboratory curiosity to life-saving therapeutic. This guide, designed for the discerning researcher, offers an in-depth exploration of the core principles and practical methodologies for assessing the thermodynamic stability of these compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references, empowering you to confidently navigate the energetic landscape of your sulfonamide candidates.

The Significance of Thermodynamic Stability in Sulfonamide Drug Development

The stability of a pharmaceutical compound is intrinsically linked to its safety, efficacy, and shelf-life. For hydroxy-substituted sulfonamides, a class of molecules with diverse pharmacological potential, a thorough understanding of their thermodynamic stability is paramount. It dictates critical parameters such as solubility, dissolution rate, and degradation pathways, all of which profoundly influence bioavailability and clinical performance. An unstable compound may degrade under storage conditions, leading to a loss of potency and the potential formation of toxic byproducts.

The introduction of a hydroxyl (-OH) group to the sulfonamide scaffold can significantly alter its physicochemical properties. The position of this substituent (ortho, meta, or para) can influence intramolecular and intermolecular hydrogen bonding, crystal packing, and electronic distribution, thereby modulating the overall thermodynamic stability of the molecule. A comprehensive analysis of these thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provides a quantitative measure of a compound's stability and offers invaluable insights for lead optimization and formulation development.

Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is essential for a robust assessment of the thermodynamic stability of hydroxy-substituted sulfonamides. The following techniques provide complementary information, painting a comprehensive picture of a compound's energetic profile.

Differential Scanning Calorimetry (DSC)

Causality of Experimental Choice: DSC is a cornerstone technique for probing the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of melting point (T_m), enthalpy of fusion (ΔH_fus), and the detection of polymorphic transitions, all of which are direct indicators of a compound's solid-state stability. A higher melting point and enthalpy of fusion generally correlate with a more stable crystal lattice.

-

Sample Preparation: Accurately weigh 1-3 mg of the hydroxy-substituted sulfonamide into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of volatile substances during heating.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Experimental Conditions:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere.[1]

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.[2]

-

-

Data Analysis:

-

The melting point (T_m) is determined as the onset or peak of the melting endotherm.

-

The enthalpy of fusion (ΔH_fus) is calculated by integrating the area under the melting peak.

-

Caption: Workflow for DSC Analysis.

Thermogravimetric Analysis (TGA)

Causality of Experimental Choice: TGA provides critical information about the thermal stability and decomposition profile of a material. By measuring the change in mass as a function of temperature, TGA can identify the temperature at which degradation begins, the extent of mass loss, and the presence of residual solvents or hydrates.[3] This data is essential for determining the upper-temperature limit for storage and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of the hydroxy-substituted sulfonamide into a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Select the desired atmosphere (e.g., inert nitrogen or oxidative air) and set the flow rate (e.g., 20-50 mL/min).[4]

-

-

Experimental Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600-800 °C).[4]

-

-

Data Analysis:

-

The TGA thermogram plots percentage weight loss versus temperature.

-

The onset temperature of decomposition indicates the initiation of thermal degradation.

-

The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.

-

Caption: Workflow for TGA Analysis.

Solution Calorimetry

Causality of Experimental Choice: Solution calorimetry directly measures the enthalpy of solution (ΔH_sol), which is the heat absorbed or released when a solute dissolves in a solvent. This technique is particularly valuable for assessing the energetic differences between polymorphs or solvates. A more stable crystalline form will have a less exothermic (or more endothermic) enthalpy of solution in a given solvent.[5]

-

Calorimeter Preparation:

-

Calibrate the solution calorimeter using a standard reaction with a known enthalpy change (e.g., dissolution of potassium chloride in water).

-

Add a precise volume of the chosen solvent (e.g., methanol or a buffer) to the reaction vessel and allow it to reach thermal equilibrium.

-

-

Sample Preparation: Accurately weigh a small amount of the hydroxy-substituted sulfonamide.

-

Measurement:

-

Introduce the sample into the solvent within the calorimeter.

-

Record the temperature change as the compound dissolves.

-

-

Data Analysis:

-

Calculate the heat of solution (q) using the temperature change, the heat capacity of the calorimeter system, and the amount of substance.

-

The enthalpy of solution (ΔH_sol) is then determined per mole of the compound.

-

Caption: Workflow for Solution Calorimetry.

Computational Prediction of Thermodynamic Stability

In parallel with experimental work, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and predictive tool for assessing the thermodynamic stability of hydroxy-substituted sulfonamides.

Causality of Computational Choice: DFT calculations can provide valuable insights into the intrinsic stability of molecules by determining their electronic structure and energetic properties. Key parameters such as the Gibbs free energy of formation (ΔG_f) and the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap can be calculated. A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity.

-

Molecular Structure Input: Build the 3D structures of the ortho-, meta-, and para-hydroxy-substituted sulfonamide isomers.

-

Geometry Optimization: Perform a geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation of the molecule.[6]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

Data Analysis:

-

Compare the calculated Gibbs free energies of formation (ΔG_f) for the different isomers. A more negative ΔG_f indicates greater thermodynamic stability.

-

Analyze the HOMO-LUMO energy gap. A larger gap suggests higher kinetic stability.

-

Caption: Workflow for DFT-based Stability Prediction.

Data Summary and Interpretation

The following tables present a compilation of available experimental and computational thermodynamic data for select hydroxy-substituted sulfonamides. It is important to note that experimental values can be influenced by the specific conditions under which they were measured.

Table 1: Experimental Melting Points and Enthalpies of Fusion

| Compound | Substituent Position | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Reference |

| N-(2-hydroxyphenyl)benzenesulfonamide | ortho | 171-173 | - | [7] |

| N-(3-hydroxyphenyl)benzenesulfonamide | meta | 188-190 | - | [7] |

| N-(4-hydroxyphenyl)benzenesulfonamide | para | - | - | |

| Sulfanilamide | - | 162.2 | 23.3 | [2] |

Table 2: Computational Thermodynamic Data (Illustrative)

| Compound | Substituent Position | Calculated Gibbs Free Energy of Formation (ΔG_f) (kcal/mol) | HOMO-LUMO Gap (eV) | Reference |

| N-(3-hydroxyphenyl)benzenesulfonamide | meta | Value from full-text analysis | Value from full-text analysis | [8] |

Specific values for ΔG_f and HOMO-LUMO gap for the ortho- and para-isomers from a comparative computational study are needed for a complete analysis.

Interpretation of Data:

Computational data, once fully compiled, will allow for a direct comparison of the intrinsic thermodynamic stabilities of the isomers. A more negative ΔG_f for one isomer over the others would indicate its greater thermodynamic favorability. The HOMO-LUMO gap will provide insights into their relative kinetic stabilities.

The Influence of Hydroxyl Group Position on Stability

The position of the hydroxyl group on the phenyl ring is expected to have a significant impact on the thermodynamic stability of the sulfonamide due to:

-

Intramolecular Hydrogen Bonding: An ortho-hydroxyl group can form an intramolecular hydrogen bond with the sulfonyl oxygen or the sulfonamide nitrogen. This can increase the conformational rigidity and stability of the molecule in the gas phase or in non-polar solvents.

-

Intermolecular Hydrogen Bonding and Crystal Packing: In the solid state, the hydroxyl group can participate in a network of intermolecular hydrogen bonds. The position of the -OH group will dictate the possible hydrogen bonding motifs and influence how the molecules pack in the crystal lattice. A more efficient and strongly bonded crystal packing arrangement will lead to a higher melting point and enthalpy of fusion. The para-isomer, due to its symmetry, might be expected to pack more efficiently than the ortho- or meta-isomers.

-

Electronic Effects: The hydroxyl group is an electron-donating group. Its position influences the electron density distribution across the molecule, which can affect the strength of the sulfonamide bond and the overall molecular stability.

A comprehensive analysis comparing experimental data (DSC, TGA) and computational results (ΔG_f, crystal packing simulations) for all three isomers is necessary to fully elucidate the structure-stability relationship.

Conclusion

The thermodynamic stability of hydroxy-substituted sulfonamides is a critical parameter in their development as pharmaceutical agents. A combination of experimental techniques, including DSC, TGA, and solution calorimetry, alongside computational methods like DFT, provides a robust framework for assessing this crucial property. This guide has outlined the rationale behind these methodologies and provided practical, step-by-step protocols to empower researchers in their quest to develop stable and effective sulfonamide-based drugs. A thorough understanding of the energetic landscape of these molecules is not just a scientific pursuit but a vital step towards ensuring the quality, safety, and efficacy of future medicines.

References

-

Yıldırım, İ. (2026). A detailed analysis on N-(3-hydroxyphenyl)benzenesulfonamide: Structural, spectral, computational, Hirshfeld surface and docking approach. ResearchGate. [Link]

-

Roca, M., Castillo, M., Martorell, L., & Pico, Y. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1011–1018. [Link]

-

Kowalik, M., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ion. ResearchGate. [Link]

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

-

Martínez, F., Ávila, C. M., & Gómez, A. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803–808. [Link]

-

Khan, I., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1088. [Link]

-

Kowalik, M., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ion. Polyhedron, 219, 115797. [Link]

-

Ogunniran, K. O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central. [Link]

-

Khan, I., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. PubMed Central. [Link]

-

TA Instruments. (n.d.). DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. TA Instruments. [Link]

-

Ferreira, L. A., et al. (2011). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 16(12), 10456–10471. [Link]

-

World News of Natural Sciences. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences, 49, 1-20. [Link]

-

Das, S., & Kishore, N. (2022). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. PubMed Central. [Link]

-

Zhang, Y., et al. (2019). Crystal Structure Optimization and Gibbs Free Energy Comparison of Five Sulfathiazole Polymorphs by the Embedded Fragment QM Method at the DFT Level. Molecules, 24(10), 1937. [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]

-

Kumar, A., et al. (2018). Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal. PubMed. [Link]

-

Ergin, M. F. (2024). Investigation of Thermodynamic and Morphological Properties of Crystalline 4- HPG (4-hydroxyphenylglycine) Using Raman, PXRD and DTA/TGA. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 889-898. [Link]

-

Zia-ur-Rehman, M., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PubMed Central. [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]

-

YouTube. (2021, February 2). Calorimetry - Heat of Neutralization and Heat of Dissolution. [Link]

-

Perlovich, G. L., & Kazachenko, M. A. (2022). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Computational Approaches. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). (a) TGA thermograms, (b) XRD patterns, and (c) DSC thermograms of pure. ResearchGate. [Link]

-

Martínez, F., & Gómez, A. (2002). Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. ResearchGate. [Link]

-

Asiri, A. M., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PubMed Central. [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [Link]

-

Wikipedia. (n.d.). Enthalpy of fusion. Wikipedia. [Link]

-

Popović-Nikolić, M., & Smoliński, A. (2016). Distinguishing antitumor sulfonamide derivatives' cis and trans isomers using Quantitative structure-retention relationships. ResearchGate. [Link]

-

PubChem. (n.d.). 4-ethyl-N-(4-hydroxyphenyl)benzenesulfonamide. PubChem. [Link]

-

Gaisford, S. (2005). Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research. Current Pharmaceutical Biotechnology, 6(3), 215-222. [Link]

-

Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Improved Pharma. [Link]

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. Wikipedia. [Link]

-

PubChem. (n.d.). Benzenesulfonamide, N-(2-hydroxypropyl)-. PubChem. [Link]

-

Grdeš, M., et al. (2022). Molecular Dynamics of Amorphous Sulfamethazine With Structurally Related Sulfonamide Impurities Evaluated Using Thermal Analysis. PubMed. [Link]

-

PubChem. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide. PubChem. [Link]

-

PubChem. (n.d.). Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-. PubChem. [Link]

-

Bonal, J., et al. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. MDPI. [Link]

-

Myers, A. L., et al. (2014). Rapid characterization of perfluoralkyl carboxylate, sulfonate, and sulfonamide isomers by high-performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

Sources

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. azom.com [azom.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

2-Hydroxypropane-1-sulfonamide as a carbonic anhydrase inhibitor scaffold

Abstract

This guide details the rational design, synthesis, and kinetic validation of 2-hydroxypropane-1-sulfonamide derivatives as Carbonic Anhydrase (CA) inhibitors. While aromatic sulfonamides (e.g., acetazolamide) are the clinical standard, they often lack selectivity between cytosolic isoforms (CA I/II) and tumor-associated transmembrane isoforms (CA IX/XII). The 2-hydroxypropane-1-sulfonamide scaffold offers a unique aliphatic "hinge" that lowers the pKa of the zinc-binding group (ZBG) through the inductive effect of the

Rational Design & Mechanism of Action

The "Tail Approach" and Scaffold Mechanics

Carbonic anhydrase inhibition relies on coordinating the active site Zinc(II) ion. Traditional benzenesulfonamides bind tightly but indiscriminately. The 2-hydroxypropane scaffold introduces two critical advantages:

-

pKa Modulation: Aliphatic sulfonamides typically have high pKa values (>9.0), making them poor inhibitors at physiological pH. The electron-withdrawing

-hydroxyl group in this scaffold lowers the pKa toward the physiological range (7.0–8.0), enhancing the concentration of the anionic species required for Zinc coordination. -

Stereochemical Selectivity: The chiral center at the C2 position allows for the specific targeting of "hotspots" within the enzyme cleft, particularly the hydrophobic pocket defined by Val121, Val143, and Leu198, which varies between isoforms.

Binding Mechanism Diagram

The following diagram illustrates the coordination geometry and the critical H-bond network involving Thr199, which selects for sulfonamide inhibitors.

Figure 1: Mechanistic interaction map of the sulfonamide scaffold within the CA active site.[1] The

Chemical Synthesis Protocol

Objective: Synthesize chiral 2-hydroxypropane-1-sulfonamide precursors from enantiopure epoxides. This route avoids the harsh conditions of direct chlorosulfonation and allows for late-stage diversification.

Reagents & Equipment

-

Starting Material: (R)- or (S)-Propylene oxide (or functionalized derivatives).

-

Reagents: Thioacetic acid (AcSH), Chlorine gas (

) or Sulfuryl chloride ( -

Solvents: Dichloromethane (DCM), Ethanol.

Step-by-Step Workflow

-

Ring Opening (Thioacetate Formation):

-

Dissolve (S)-epoxide (1.0 eq) in DCM at 0°C.

-

Add Thioacetic acid (1.1 eq) dropwise. The reaction is regioselective, attacking the less hindered carbon.

- attack results in inversion of configuration at the attack site (if chiral) or retention at the non-reacting center.

-

Yield Check: Monitor by TLC (Hexane:EtOAc 3:1). Product is the

-hydroxy thioacetate.

-

-

Oxidative Chlorination (The "Supuran-Scozzafava" Modification):

-

Suspend the thioacetate in a mixture of DCM and water (1:1) at -10°C.

-

Bubble

gas (or add -

Critical Note: Maintain temperature below 0°C to prevent cleavage of the C-S bond.

-

Result: Conversion to 2-hydroxypropane-1-sulfonyl chloride.

-

-

Amidolysis (Scaffold Generation):

-

Separate the organic phase containing the sulfonyl chloride.

-

Treat immediately with aqueous

(25%) or a specific primary amine (for substituted sulfonamides) at 0°C. -

Stir for 2 hours at room temperature.

-

Purification: Acidify to pH 2, extract with EtOAc, and recrystallize from Ethanol/Water.

-

In Vitro Inhibition Assay: Stopped-Flow Kinetics

Objective: Determine the Inhibition Constant (

Principle: The assay measures the rate of catalytic hydration of

Protocol Parameters

| Parameter | Setting/Value | Rationale |

| Instrument | Stopped-Flow Spectrophotometer (e.g., SX20) | Required to capture ms-scale reaction rates.[6] |

| Detection | Absorbance @ 557 nm | Isosbestic point of Phenol Red (pH 7.5 transition). |

| Temperature | 20°C or 25°C | Standard physiological reference. |

| Buffer | 20 mM HEPES (pH 7.5), 20 mM | Maintains ionic strength; HEPES does not bind Zn(II). |

| Substrate | Ensures saturation for Michaelis-Menten kinetics. |

Experimental Steps

-

Preparation of CO2 Solution:

-

Bubble pure

gas into double-distilled water for 30 minutes at room temperature. -

Validation: The concentration of dissolved

is ~33 mM at 0°C or ~17 mM at 25°C. Use immediately.

-

-

Enzyme Preparation:

-

Prepare recombinant CA isozymes (I, II, IX, XII) in HEPES buffer.

-

Concentration: Adjust enzyme conc. to roughly 5–10 nM (catalytic units).

-

-

Inhibitor Dilution:

-

Dissolve the 2-hydroxypropane-1-sulfonamide scaffold in DMSO (stock 10 mM).

-

Prepare serial dilutions (0.1 nM to 10

M) in the assay buffer. -

Pre-incubation: Incubate enzyme + inhibitor for 15 mins prior to injection to ensure equilibrium binding.

-

-

Kinetic Run:

-

Syringe A: Enzyme + Inhibitor + Indicator (Phenol Red 0.2 mM).

-

Syringe B:

-saturated water.[7] -

Injection: Rapidly mix A and B (1:1 ratio).

-

Data Capture: Record absorbance decay at 557 nm for 0.5–1.0 seconds.

-

Data Analysis (The Cheng-Prusoff Correction)

The raw data gives the observed rate (

- for CA II is typically ~10 mM.

- for CA IX is typically ~13 mM.

Experimental Workflow Diagram

Figure 2: Integrated workflow from chiral synthesis to kinetic validation.

Expected Results & Troubleshooting

Reference Data (Anticipated Ranges)

| Isoform | Role | Target | Specificity Goal |

| hCA I | Cytosolic (RBCs) | > 1,000 | Avoid (Low affinity preferred) |

| hCA II | Cytosolic (Glaucoma target) | > 500 | Avoid (Side effect driver) |

| hCA IX | Transmembrane (Hypoxic Tumors) | < 10 | Primary Target |

| hCA XII | Transmembrane (Tumors/Glaucoma) | < 10 | Secondary Target |

Troubleshooting Guide

-

Issue: Non-linear Arrhenius plots or erratic rates.

-

Cause:

loss from the substrate syringe. -

Fix: Keep the

water syringe chilled and sealed. Re-saturate every 20 minutes.

-

-

Issue: Precipitation of inhibitor.

-

Cause: Low solubility of the aliphatic chain in aqueous buffer.

-

Fix: Ensure DMSO concentration < 1% in final mix. The 2-hydroxy group usually aids solubility, but lipophilic tails may require co-solvents (use minimal PEG-400 if necessary).

-

-

Issue: Lack of Selectivity.[8]

-

Cause: The "tail" is too flexible.

-

Fix: Introduce rigidity (e.g., cyclize the 2-hydroxypropane into a cyclic carbamate or oxazolidinone) to restrict conformational freedom within the active site.

-

References

-

Supuran, C. T. (2008).[9] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][6][10][8][11][12][13] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729–740. Link

-

Maresca, A., et al. (2010). Deciphering the mechanism of carbonic anhydrase inhibition with coumarins and sulfocoumarins. Journal of Medicinal Chemistry, 53(8), 3354–3363. Link

-

Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a new benzenesulfonamide inhibitor. Chemical Communications, 48, 8928-8930. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]

- 12. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxypropane-1-sulfonamide

Ticket System Status: [ONLINE] Current Topic: Downstream Processing & Purification Assigned Specialist: Senior Application Scientist, Separation Sciences Division

System Overview & Molecule Profile

Welcome to the Technical Support Center. You are likely accessing this guide because your crude reaction mixture—typically resulting from the amination of 2-hydroxypropane-1-sulfonyl chloride or the ring-opening of sultones—has resulted in a viscous, hygroscopic oil or a salt-encrusted solid.

Target Molecule Profile:

-

IUPAC Name: 2-Hydroxypropane-1-sulfonamide

-

Chemical Structure:

-

Key Challenge: The molecule contains both a polar hydroxyl group and a polar sulfonamide moiety. This "dual-polarity" makes it highly water-soluble, rendering standard aqueous extraction protocols (e.g., DCM/Water partition) inefficient.

Troubleshooting Modules (Ticket-Based)

Ticket #001: "My NMR shows >30% Inorganic Salts (NaCl / NH₄Cl)"

Status: Critical Root Cause: The synthesis (often via sulfonyl chloride amination) generates stoichiometric amounts of chloride salts. Because the product is water-soluble, these salts co-precipitate during solvent evaporation.

The Fix: The "Dry Solvent" Trituration Protocol Standard water washes will wash away your product. Instead, we use the solubility difference between the organic sulfonamide and the inorganic lattice.

Protocol:

-

Evaporation: Concentrate your crude reaction mixture to complete dryness (rotary evaporator). It must be a solid or a thick paste, not a solution.

-

Solvent Selection: Use Anhydrous Acetone or Dry THF .

-

Why: 2-Hydroxypropane-1-sulfonamide is soluble in these solvents; NaCl and NH₄Cl are effectively insoluble.

-

-

Trituration: Add 10 volumes (mL/g) of the solvent to the crude solid.

-

Agitation: Vigorously stir or sonicate for 20 minutes at room temperature.

-

Filtration: Filter the suspension through a sintered glass funnel (Grade 3) or a Celite pad.

-

Concentration: Evaporate the filtrate to obtain the desalted crude.

Verification:

-

Run a

H-NMR in DMSO-d6. Look for the disappearance of broad ammonium peaks (if NH₄Cl was present) and check ash content.

Figure 1: Desalting workflow utilizing differential solubility in anhydrous acetone.

Ticket #002: "The Product is Oiling Out During Recrystallization"

Status: Common Root Cause: The melting point of the crude sulfonamide is likely depressed by impurities, causing it to separate as a liquid (oil) before it can form a crystal lattice.[5] This is common in aliphatic sulfonamides with flexible alkyl chains.

The Fix: Dual-Solvent Displacement Do not use single-solvent cooling (e.g., just cooling hot ethanol). You need a controlled anti-solvent addition.

Recommended Solvent System:

-

Solvent A (Good Solvent): Isopropanol (IPA) or Ethyl Acetate.

-

Solvent B (Anti-Solvent): n-Heptane or Hexane.

Protocol:

-

Dissolution: Dissolve the desalted crude in the minimum amount of hot IPA (approx. 50-60°C).

-

Clarification: If the solution is cloudy (fine salts), filter it hot.

-

The "Cloud Point": While keeping the solution warm (40°C), add warm n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Re-solvation: Add 1-2 drops of IPA to just clear the solution again.

-

Seeding (Critical): If you have a seed crystal, add it now. If not, scratch the inner wall of the glass vessel with a glass rod to create nucleation sites.[5]

-

Slow Cooling: Wrap the flask in aluminum foil or a towel to insulate it. Allow it to cool to room temperature undisturbed over 2-3 hours.

-

Warning: Placing it directly in an ice bath will cause oiling.

-

-

Harvest: Once solids form at RT, cool to 0°C for 30 minutes, then filter.

Data: Solvent Efficiency Table

| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk of Oiling | Suitability |

| Water | High | High | Low | Poor (Yield loss) |

| Ethanol | High | Moderate | High | Moderate |

| IPA / Heptane | High | Low | Moderate | Excellent |

| Ethyl Acetate / Hexane | Moderate | Low | Low | Good |

Ticket #003: "Product is Colored (Yellow/Brown)"

Status: Cosmetic/Purity Root Cause: Oxidation of trace amine precursors or polymerization of sulfonyl chloride intermediates creates "tar" chromophores.

The Fix: Activated Carbon Treatment Note: Sulfonamides can adsorb to carbon. Do not use excess.

Protocol:

-

Dissolve crude in hot Ethanol or Methanol (10 volumes).

-

Add Activated Charcoal (5% w/w relative to crude) .

-

Stir at 50°C for 15 minutes.

-

Filter hot through a Celite (diatomaceous earth) pad to remove the carbon fines.

-

Proceed to recrystallization (Ticket #002).

Advanced Workflow: Decision Logic

If standard methods fail, follow this logic tree to determine the next step.

Figure 2: Logical decision tree for purification steps.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of crystallization? A: Yes. If the "oiling out" persists, flash chromatography is the fallback.

-

Stationary Phase: Silica Gel (standard).

-

Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

-

Gradient: Start at 100% DCM, gradually increase MeOH to 5-10%. The product is polar, so it will elute later than non-polar impurities.

Q: My product is hygroscopic. How do I store it? A: The hydroxyl group makes this molecule prone to absorbing atmospheric moisture. Store the purified solid in a desiccator or under an inert atmosphere (Nitrogen/Argon) at 4°C.

Q: Is the 2-hydroxy group stable? A: Generally, yes. However, avoid strong heating (>100°C) in acidic conditions, as this can induce dehydration (forming the alkene) or intramolecular cyclization if the sulfonamide nitrogen attacks the hydroxyl position (though this is sterically less favored in 1,2-systems compared to gamma-systems).

References

- Preparation of 2-hydroxybenzenesulfonamide (Analogous Chemistry). US Patent 4,556,733. Google Patents.

- Process for the preparation of aliphatic sulfonamides. European Patent EP0025764A1. Google Patents.

-

Purification of Sulfonamides via Charcoal Treatment. LibreTexts Chemistry. Available at: [Link]

Sources

Technical Support Center: Stabilizing 2-Hydroxypropane-1-sulfonamide

Introduction: The Stability Paradox

As researchers, we often treat 2-Hydroxypropane-1-sulfonamide (CAS: 13532-15-5) as a simple building block. However, its bifunctional nature—containing both a sulfonamide (

This guide moves beyond basic "keep it cold" advice. We will engineer a solution environment that actively suppresses these specific degradation pathways.

Module 1: Chemical Stability Dynamics

To stabilize this molecule, you must understand how it breaks. The two primary enemies of 2-Hydroxypropane-1-sulfonamide in solution are Acid-Catalyzed Dehydration and Oxidative Dehydrogenation .

The Degradation Pathways

The following diagram maps the kinetic risks your formulation faces.

Figure 1: Primary degradation pathways. Note that direct hydrolysis is kinetically slower than dehydration or oxidation under standard storage conditions.

Critical Parameters

| Parameter | Impact on Stability | Recommended Range |

| pH | High Impact. Acidic pH (< 4.0) catalyzes the elimination of the -OH group, forming an alkene. | pH 6.5 – 8.0 (Phosphate or HEPES buffer) |

| Oxidation | Medium Impact. The secondary alcohol is prone to oxidation to a ketone, especially in the presence of transition metals. | Degassed solvents ; add EDTA (0.5 mM) |

| Temperature | High Impact. Dehydration is endothermic and accelerates rapidly > 40°C. | -20°C (Storage) ; < 25°C (Usage) |

| Solvent | Medium Impact. Protic solvents (water/methanol) can facilitate proton transfer. | DMSO or Acetonitrile (for stock) |

Module 2: Troubleshooting Hub (FAQs)

Direct solutions to observations made in the lab.

Q1: I see a new, less polar peak eluting after my main peak on Reverse Phase HPLC. What is it?

Diagnosis: This is likely Prop-1-ene-1-sulfonamide (the dehydration product). The Science: The loss of a water molecule reduces polarity, increasing retention time on C18 columns. This reaction is catalyzed by acidic mobile phases (e.g., 0.1% TFA). The Fix:

-

Switch Mobile Phase Modifier: Replace TFA (strong acid) with Formic Acid (weaker) or Ammonium Acetate (neutral buffer).

-

Check Sample Diluent: Ensure your sample is not sitting in an acidic diluent for long periods before injection.

Q2: My compound precipitates when I dilute the DMSO stock into PBS (pH 7.4).

Diagnosis: Solubility limit reached due to the neutral state of the sulfonamide.

The Science: The sulfonamide group (

-

Co-solvent Strategy: Maintain a final concentration of 5-10% DMSO or PEG-400 in your aqueous buffer.

-

Cyclodextrins: Add 10% HP-

-Cyclodextrin to the buffer. This encapsulates the hydrophobic backbone while keeping the sulfonamide available.

Q3: The solution turns slightly yellow over time.

Diagnosis: Oxidative degradation to the ketone (2-oxopropane-1-sulfonamide) or trace polymerization of the dehydration product. The Science: Secondary alcohols oxidize to ketones. This is often accelerated by light or trace iron/copper in the water. The Fix:

-

Chelation: Add 0.5 mM EDTA to your buffer to scavenge metal catalysts.

-

Inert Gas: Sparge buffers with Argon or Nitrogen for 15 minutes before use.

-

Amber Glass: Store solutions in amber vials to prevent photo-oxidation.

Module 3: Optimized Formulation Protocols

Do not rely on "standard" protocols. Use this workflow designed for

Protocol A: Preparation of the "Gold Standard" Stock Solution

Target Concentration: 50 mM | Stability: >6 Months at -20°C

-

Weighing: Weigh the solid 2-Hydroxypropane-1-sulfonamide into an amber glass vial.

-

Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).

-

Why? DMSO is aprotic (prevents proton exchange) and has high solubility. Avoid Methanol (protic) for long-term storage.

-

-

Dissolution: Vortex until clear. If heating is required, do not exceed 37°C .

-

Inerting: Overlay the solution with Argon gas before capping.

-

Storage: Store at -20°C . Avoid repeated freeze-thaw cycles by aliquoting.

Protocol B: Formulation for Biological Assays (Aqueous)

Target: Stable for 24-48 hours at Room Temp

-

Buffer Choice: Prepare 50 mM Phosphate Buffer (pH 7.4) containing 1 mM EDTA .

-

Note: Avoid Tris buffer if possible, as primary amines can occasionally react with sulfonamide impurities, though rare.

-

-

Dilution Step:

-

Add the DMSO stock dropwise to the stirring buffer.

-

Do not add buffer to the DMSO stock (avoids local high concentrations and precipitation).

-

-

Final Composition: Ensure final DMSO concentration is

1% (for cell assays) or

Decision Tree: Solvent & Buffer Selection

Figure 2: Decision logic for solvent and buffer selection based on application and pH risks.

References

- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Provides foundational kinetics for sulfonamide hydrolysis).

-

Białk-Bielińska, A., et al. (2012).[1] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials, 221-222, 264-274.

-

Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Reference for solubility enhancement strategy).

-

Smith, D. A. (2024).[2][3] "Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag."[4] Medicinal Chemistry in Review. (Context on sulfonamide bond stability).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]

Technical Support Center: Preventing Thermal Degradation of 2-Hydroxypropane-1-sulfonamide

Welcome to the technical support center for 2-Hydroxypropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Thermal instability can compromise experimental outcomes, product efficacy, and safety. This resource provides in-depth, field-proven insights into the causes of degradation and robust strategies for its prevention.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability of 2-Hydroxypropane-1-sulfonamide, providing explanations grounded in chemical principles to empower your experimental design.

Q1: What are the primary indicators of 2-Hydroxypropane-1-sulfonamide degradation in my sample?

Degradation can manifest through several observable changes:

-

Physical Changes: Discoloration (e.g., yellowing or browning) of the solid compound or solutions, changes in solubility, or the appearance of precipitates.

-

Chemical Changes: A noticeable shift in the pH of unbuffered solutions often indicates the formation of acidic or basic degradation products.

-

Analytical Changes: When analyzed via techniques like High-Performance Liquid Chromatography (HPLC), degradation is evident by a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.[1]

Q2: At what temperatures does significant thermal degradation of sulfonamides typically occur?

The thermal stability of sulfonamides is highly dependent on the specific molecular structure, the matrix (e.g., solvent, formulation), and the duration of heat exposure.[2] While some sulfonamides are stable during standard pasteurization processes (e.g., 63°C for 30 min or 72°C for 15s), significant degradation can occur at higher temperatures, such as those used in sterilization (120°C for 20 min).[3] For instance, studies on sulfonamides in swine manure showed that degradation rates increased with temperature, with a minimum concentration of the parent compound observed at 60°C.[4][5] It is crucial to determine the specific thermal liability of 2-Hydroxypropane-1-sulfonamide under your experimental conditions.

Q3: What are the likely chemical pathways for thermal degradation?

Given the structure of 2-Hydroxypropane-1-sulfonamide, two primary degradation pathways are of concern under thermal stress:

-

Hydrolysis of the Sulfonamide Bond (S-N cleavage): This is a common degradation route for sulfonamides, particularly in aqueous solutions.[6][7] The reaction is catalyzed by both acid and base, leading to the cleavage of the sulfur-nitrogen bond. This would yield propane-1,2-diol and aminosulfonic acid or related products.

-

Reactions involving the Hydroxyl Group: The secondary alcohol is susceptible to oxidation (forming a ketone) or dehydration (forming an alkene), especially at elevated temperatures or in the presence of oxidizing agents.

The primary degradation products from hydrolysis are often sulfanilic acid and the corresponding amine portion of the original molecule.[6]

Q4: How does pH influence the thermal stability of 2-Hydroxypropane-1-sulfonamide?

The pH of the solution is a critical factor governing the rate of hydrolytic degradation.[8][9]

-

Acidic Conditions (pH < 7): Sulfonamides are generally more susceptible to degradation under acidic conditions.[2] Acid-catalyzed hydrolysis of the S-N bond is a known mechanism.[10] The degradation of some sulfonamides has been shown to increase as the pH decreases from 8.5 to 5.[11]

-

Neutral to Alkaline Conditions (pH ≥ 7): Sulfonamides are typically more stable in neutral to alkaline solutions.[2] The anionic form of the sulfonamide, which is more prevalent at higher pH, is less susceptible to hydrolysis than the neutral form.[2][7]

Therefore, maintaining a neutral to slightly alkaline pH is a key strategy for preventing heat-induced hydrolysis.

Q5: What are the recommended storage and handling conditions to minimize degradation?

To ensure the long-term stability of 2-Hydroxypropane-1-sulfonamide:

-

Storage Temperature: Store the compound in a cool, dry place. For solutions, refrigeration (2-8°C) is recommended. Frozen storage (-20°C) can also be effective for long-term preservation, though one study on sulfonamides in meat showed significant degradation after one month at -20°C, highlighting the need for specific stability studies.[12]

-

Atmosphere: Protect the compound from atmospheric moisture, which can facilitate hydrolysis, and from oxygen, which can promote oxidative degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) is advisable for sensitive applications.

-

Light: While the primary topic is thermal degradation, it is good practice to protect sulfonamides from light, as photodegradation can also occur.[2] Use amber vials or store containers in the dark.

Q6: Can antioxidants be used to prevent degradation? What should I consider for compatibility?

Yes, if oxidative degradation is a suspected pathway, the use of antioxidants can be beneficial.

-

Common Antioxidants: Examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and sodium metabisulfite.

-

Compatibility Considerations: The choice of antioxidant must be carefully considered. It should not react with 2-Hydroxypropane-1-sulfonamide or interfere with downstream applications. For example, if your experiment involves cell cultures, the chosen antioxidant must be non-toxic at the effective concentration. Preliminary compatibility studies are essential.

Troubleshooting Guide

This table provides a quick reference for identifying and resolving common issues related to the degradation of 2-Hydroxypropane-1-sulfonamide.

| Observed Issue | Probable Cause | Recommended Solution |

| Unexpectedly low assay results for the parent compound. | Thermal degradation during sample preparation or storage. | Review heating steps; minimize time and temperature. Verify storage conditions (temperature, light/air exposure). Buffer the sample to a neutral or slightly alkaline pH. |

| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study (see Protocol 1) to tentatively identify degradation peaks. Use mass spectrometry (LC-MS) for definitive identification. |

| Solution turns yellow/brown upon heating. | Oxidative degradation or other complex decomposition pathways. | Prepare solutions fresh. Purge solutions with an inert gas (N₂ or Ar) before heating. Consider adding a compatible antioxidant. |

| Inconsistent results between experimental batches. | Variable degradation due to inconsistencies in heating time, temperature, or solution pH. | Standardize all experimental parameters. Use a calibrated heating block/water bath. Ensure consistent pH across all samples by using an appropriate buffer system. |

Visualizing Degradation & Experimental Design

Diagrams help clarify complex processes. Below are visualizations for a potential degradation pathway and a recommended experimental workflow.

Potential Thermal Degradation Pathways

Caption: Potential degradation of 2-Hydroxypropane-1-sulfonamide via hydrolysis or oxidation.

Workflow for a Forced Degradation Study

Caption: Workflow for conducting a forced degradation study to assess stability.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradants and develop a stability-indicating analytical method.[13][14]

Objective: To evaluate the intrinsic stability of 2-Hydroxypropane-1-sulfonamide under various stress conditions.

Materials:

-

2-Hydroxypropane-1-sulfonamide

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated oven or water bath

-

Calibrated pH meter

-

HPLC system with UV or MS detector[3]

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Hydroxypropane-1-sulfonamide in a suitable solvent (e.g., 50:50 methanol:water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Incubate a vial of the stock solution at 80°C for 48 hours.

-

Control: Keep one vial of the stock solution at 4°C, protected from light.

-

-

Sample Analysis:

-

At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Neutralize the acid and base samples before injection if necessary.

-

Analyze all samples, including the control, using a developed HPLC method.

-

-

Data Evaluation:

-

Compare the chromatograms of stressed samples to the control.

-

Calculate the percentage of degradation. A target degradation of 5-20% is ideal for method validation.[13]

-

Identify and quantify the major degradation products.

-

Protocol 2: HPLC Method for Stability Monitoring

Objective: To quantify 2-Hydroxypropane-1-sulfonamide and separate it from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector (e.g., Agilent 1100/1200 series)[15] or equivalent.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase & Conditions:

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to 5% B and equilibrate for 5 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined by UV scan of the parent compound (typically ~220-270 nm for sulfonamides) |

Procedure:

-

Prepare standards of 2-Hydroxypropane-1-sulfonamide at known concentrations.

-

Prepare samples from your experiment or stability study, diluting as necessary to fall within the calibration range.

-

Run the standards to generate a calibration curve.

-

Inject the samples and integrate the peak area for the parent compound and any degradation products.

-

Quantify the amount of remaining parent compound and formed degradants using the calibration curve.

References

-

Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 648. Available from: [Link]

-

MDPI. (2022). Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. Available from: [Link]

-

Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. Available from: [Link]

-

García-Galán, M. J., Rodríguez-Mozaz, S., Barceló, D., & Gutiérrez, M. C. (2016). Degradation of sulfonamides as a microbial resistance mechanism. Current Opinion in Biotechnology, 38, 11-17. Available from: [Link]

-

MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Available from: [Link]

-

ResearchGate. (2021). A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. Available from: [Link]

-

Li, D., Yang, M., Wang, Y., Li, Y., & Zhang, J. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7949. Available from: [Link]

-

ResearchGate. Studies on sulfonamide degradation products. Available from: [Link]

-

Roca, M., Althaus, R. L., & Molina, M. P. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 376-383. Available from: [Link]

-

Ma, J., Wang, C., Wu, D., Chen, Q., & Shen, J. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Science of The Total Environment, 607-608, 1073-1079. Available from: [Link]

-

ResearchGate. Reactivity and Mechanism in the Hydrolysis of β-Sultams. Available from: [Link]

-

AOAC INTERNATIONAL. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL, 63(3), 427-447. Available from: [Link]

-

ResearchGate. (2012). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Available from: [Link]

-

ResearchGate. Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Available from: [Link]

-

Piszczek, P., Radtke, A., Grodzicki, A., & Jesionowski, T. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 57(17), 10888-10898. Available from: [Link]

-

Lin, Y. C., Hsiao, Y. C., & Chen, C. H. (2014). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of the Taiwan Institute of Chemical Engineers, 45(4), 1438-1443. Available from: [Link]

-

YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link]

-

MDPI. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Available from: [Link]

-

Tacic, A., Mladenovic, M., Stankovic, M., & Ilic-Tomic, T. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical and Biomedical Analysis, 196, 113883. Available from: [Link]

-

ResearchGate. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Available from: [Link]

-

Springer. (2023). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions. Available from: [Link]

-

Molnar Institute. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Available from: [Link]

-

Semantic Scholar. Hydrolysis of sulphonamides in aqueous solutions. Available from: [Link]

-

Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Available from: [Link]

-

ResearchGate. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. ajpsonline.com [ajpsonline.com]

- 15. molnar-institute.com [molnar-institute.com]

Validation & Comparative

A Comparative Guide to the Bioactivity of 2-Hydroxypropane-1-sulfonamide and Methanesulfonamide: A Proposed Investigation

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the bioactivity of 2-Hydroxypropane-1-sulfonamide and methanesulfonamide. As a Senior Application Scientist, this document is structured to not only present known information but also to propose a robust experimental plan to elucidate the comparative bioactivities of these two molecules. Given the limited publicly available data on 2-Hydroxypropane-1-sulfonamide, this guide emphasizes the scientific rationale behind the proposed comparative studies, drawing on the well-established bioactivities of the parent methanesulfonamide scaffold.

Introduction: Unpacking the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, diuretic, and antidiabetic effects.[1][3] Methanesulfonamide, the simplest aliphatic sulfonamide, serves as a fundamental building block in the design of many of these drugs.[4]

This guide focuses on a comparative analysis of methanesulfonamide and a structurally related analogue, 2-Hydroxypropane-1-sulfonamide. The key distinction between these two molecules is the presence of a hydroxyl group on the propyl chain of 2-Hydroxypropane-1-sulfonamide. This seemingly minor structural modification has the potential to significantly alter the molecule's physicochemical properties and, consequently, its biological activity. The introduction of a hydroxyl group can influence factors such as solubility, polarity, and the ability to form hydrogen bonds, which are critical for drug-target interactions.

This document will first briefly review the known bioactivity of methanesulfonamide and then propose a comprehensive experimental workflow to systematically evaluate and compare the bioactivity of 2-Hydroxypropane-1-sulfonamide against its simpler counterpart.

Methanesulfonamide: A Versatile Pharmacophore

Methanesulfonamide and its derivatives have been extensively studied and have demonstrated a wide range of biological activities. The methanesulfonamide moiety is a key component in numerous approved drugs and clinical candidates.

Known Bioactivities of Methanesulfonamide Derivatives:

-

Antibacterial Activity: The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] This disruption of folate metabolism leads to a bacteriostatic effect.

-

Anti-inflammatory Activity: Many methanesulfonamide derivatives have been developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This selectivity offers the potential for reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Activity: The sulfonamide scaffold is present in numerous anticancer agents that target various aspects of cancer cell biology, including cell cycle regulation, angiogenesis, and signal transduction pathways.[5] For instance, some derivatives act as inhibitors of carbonic anhydrases, which are involved in tumor acidosis and proliferation.[4]

-

Other Therapeutic Areas: The versatility of the sulfonamide group has led to its incorporation into drugs for a variety of other conditions, including diuretics (by inhibiting carbonic anhydrase in the kidneys), antidiabetic agents (as part of the sulfonylurea class), and antiviral compounds.[2][3]

The Hypothesis: How a Hydroxyl Group Could Modulate Bioactivity

The introduction of a hydroxyl group in 2-Hydroxypropane-1-sulfonamide is hypothesized to impact its bioactivity in several ways compared to methanesulfonamide:

-

Enhanced Receptor Binding: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming additional interactions with amino acid residues in the active site of a target protein. This could lead to increased binding affinity and potency.

-

Altered Pharmacokinetics: The increased polarity due to the hydroxyl group may affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This could influence its bioavailability and duration of action.

-

Novel Target Engagement: The unique stereochemistry and electronic properties conferred by the hydroxyl group might enable 2-Hydroxypropane-1-sulfonamide to interact with biological targets that are not engaged by methanesulfonamide.

To test these hypotheses, a systematic and comparative evaluation of the two compounds is necessary.

Proposed Experimental Workflow for Comparative Bioactivity Assessment

The following experimental plan is designed to provide a comprehensive comparison of the bioactivities of 2-Hydroxypropane-1-sulfonamide and methanesulfonamide.

Caption: Proposed experimental workflow for comparative bioactivity assessment.

Phase 1: In Vitro Bioactivity Screening

The initial phase will involve a broad screening of both compounds to identify potential areas of biological activity.

4.1.1. Antibacterial Susceptibility Testing

-

Objective: To determine and compare the minimum inhibitory concentrations (MICs) of 2-Hydroxypropane-1-sulfonamide and methanesulfonamide against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Protocol: Broth Microdilution Method

-

Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

4.1.2. Anticancer Cell Viability Assays

-

Objective: To assess the cytotoxic effects of both compounds on a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung).

-

Protocol: MTT Assay

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-Hydroxypropane-1-sulfonamide and methanesulfonamide for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.[4]

-

4.1.3. Anti-inflammatory Activity: COX-2 Inhibition Assay

-

Objective: To evaluate the inhibitory activity of the compounds against the COX-2 enzyme.

-

Protocol: In Vitro COX-2 Inhibitor Screening Assay

-

Utilize a commercially available COX-2 inhibitor screening kit (e.g., Cayman Chemical).

-

Incubate the COX-2 enzyme with the test compounds at various concentrations.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

-

Determine the IC₅₀ value for each compound.

-

Phase 2: Mechanism of Action Studies

Should any significant activity be observed in Phase 1, the subsequent phase will focus on elucidating the underlying mechanism of action.

4.2.1. Dihydropteroate Synthetase (DHPS) Enzyme Inhibition Assay

-

Objective: If antibacterial activity is confirmed, this assay will determine if the compounds act via the classical sulfonamide mechanism.

-

Protocol:

-

Express and purify recombinant DHPS from a target bacterium.

-

Perform an in vitro enzyme assay that measures the formation of dihydropteroate from para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate.

-

Incubate the enzyme with varying concentrations of the test compounds and the known DHPS inhibitor, sulfamethoxazole, as a positive control.

-

Measure the reaction product, for example, by HPLC or a coupled spectrophotometric assay.

-

Calculate the IC₅₀ values to determine the inhibitory potency.

-

4.2.2. COX-1 vs. COX-2 Selectivity Assay

-

Objective: For compounds showing anti-inflammatory activity, this assay will determine their selectivity for COX-2 over COX-1.

-

Protocol:

-

Perform parallel in vitro inhibition assays for both COX-1 and COX-2 enzymes, as described in section 4.1.3.

-

Calculate the IC₅₀ values for both enzymes.

-

The selectivity index is determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher ratio indicates greater selectivity for COX-2.

-

Phase 3: Structure-Activity Relationship (SAR) Analysis

This phase will involve computational and synthetic approaches to understand the structural basis of the observed activities.

4.3.1. Computational Docking Studies

-

Objective: To predict the binding modes of 2-Hydroxypropane-1-sulfonamide and methanesulfonamide within the active site of identified target proteins.

-

Methodology:

-

Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Use molecular docking software (e.g., AutoDock, Glide) to predict the binding poses and calculate the binding energies of the two compounds.

-

Analyze the interactions, paying close attention to the role of the hydroxyl group in 2-Hydroxypropane-1-sulfonamide in forming hydrogen bonds or other interactions.

-

Caption: Hypothetical binding mode of 2-Hydroxypropane-1-sulfonamide.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Bioactivity Profile

| Assay | Methanesulfonamide | 2-Hydroxypropane-1-sulfonamide |

| Antibacterial Activity (MIC, µg/mL) | ||

| Staphylococcus aureus | >128 | |

| Escherichia coli | >128 | |

| Anticancer Activity (IC₅₀, µM) | ||

| MCF-7 (Breast Cancer) | >100 | |

| HCT116 (Colon Cancer) | >100 | |

| Anti-inflammatory Activity (IC₅₀, µM) | ||

| COX-2 Inhibition | >100 | |

| Enzyme Inhibition (IC₅₀, µM) | ||

| DHPS | N/A | |

| COX-1 | >100 |

(Note: The values for methanesulfonamide are hypothetical and represent a baseline of low to no activity for the parent compound, which is often the case before derivatization.)

Conclusion and Future Directions

This guide outlines a systematic approach to compare the bioactivity of 2-Hydroxypropane-1-sulfonamide and methanesulfonamide. The presence of the hydroxyl group in the former is a key structural modification that warrants a thorough investigation into its impact on biological activity. The proposed experimental workflow, from broad screening to mechanism of action and SAR studies, provides a robust framework for elucidating any potential therapeutic advantages of 2-Hydroxypropane-1-sulfonamide.

The results of this comparative study will not only provide valuable insights into the structure-activity relationships of simple aliphatic sulfonamides but also potentially identify a novel lead compound for further drug development. The logical progression of experiments ensures that any observed bioactivity is thoroughly characterized, laying a solid foundation for future preclinical and clinical investigations.

References

-

Biological Activities Of Sulfonamides. (2005). SciSpace. [Link]

-

Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. (2022). PubMed. [Link]

- 2-Hydroxypropane sulphonic acid derivatives; their preparation and curable compositions containing them. (1984).

-

Biological activity values of some antimicrobial sulfonamides. (2019). ResearchGate. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. [Link]

-

Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). PubMed. [Link]

-

Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. (2023). PubMed. [Link]

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). National Institutes of Health. [Link]

-

Biological activity and synthesis of sulfonamide derivatives: A brief review. (2014). ResearchGate. [Link]

-

Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (2015). National Institutes of Health. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). National Institutes of Health. [Link]

-

Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2023). PubMed. [Link]

-

Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (2023). PubMed. [Link]

-

Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). MDPI. [Link]

-

Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. (2022). MDPI. [Link]

-

Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. (2022). Frontiers. [Link]

-

Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. (2020). MDPI. [Link]

Sources

structure-activity relationship (SAR) of 2-Hydroxypropane-1-sulfonamide analogs

Comparison Guide: Structure-Activity Relationship (SAR) of 2-Hydroxypropane-1-sulfonamide Analogs

Executive Summary & Scientific Context

The sulfonamide moiety (

This guide analyzes the Structure-Activity Relationship (SAR) of 2-Hydroxypropane-1-sulfonamide analogs, focusing on their utility as Carbonic Anhydrase Inhibitors (CAIs) and potential anticonvulsants. Unlike their aromatic counterparts, these aliphatic analogs offer a flexible alkyl scaffold that allows for specific hydrophobic interactions and reduced steric clashes within the enzyme active site.

Key Pharmacophore:

-

Scaffold: Propane-1-sulfonamide

-

Critical Modification: C2-Hydroxyl group (introduces chirality and H-bonding potential)

-

Primary Target: Carbonic Anhydrase Isoforms (hCA I, II, IX, XII)[2][3]

Mechanism of Action: The Zinc-Binding Paradigm

To understand the SAR, one must first grasp the binding mode. The primary mechanism involves the coordination of the sulfonamide nitrogen to the catalytic Zinc ion (

Molecular Interaction Workflow

-

Entry: The inhibitor enters the conical active site of the CA enzyme.

-

Displacement: The sulfonamide moiety displaces the zinc-bound water molecule/hydroxide ion.

-

Coordination: The deprotonated sulfonamide nitrogen (

) forms a coordinate bond with -